Lutetium;nickel
Description
Structure
2D Structure
Properties
CAS No. |
12057-43-1 |
|---|---|
Molecular Formula |
LuNi2 |
Molecular Weight |
292.354 g/mol |
IUPAC Name |
lutetium;nickel |
InChI |
InChI=1S/Lu.2Ni |
InChI Key |
ZQNZTGUUGKVCLQ-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Lu] |
Origin of Product |
United States |
Preparation Methods
Ligand Design and Metalloligand Preparation
Heterobimetallic Ni-Lu complexes are synthesized using tailored ligands to stabilize the lutetium center while enabling nickel incorporation. Key ligands include:
- Bidentate iPr₂PCH₂NHPh : Forms Lu(III) metalloligands with phosphine and amido donors.
- Nonadentate (iPr₂PCH₂NHAr)₃tacn : Creates a triazacyclononane (tacn) backbone for higher coordination saturation.
Synthesis Steps :
- Lu Metalloligands : React LuCl₃ with deprotonated ligands (e.g., iPr₂PCH₂NHPh) in tetrahydrofuran (THF), yielding Lu(iPr₂PCH₂NPh)₃ (1 ) or Lu{(iPr₂PCH₂NAr)₃tacn} (2 ).
- Nickel Incorporation : Treat metalloligands with Ni(COD)₂ (COD = 1,5-cyclooctadiene) to form Ni-Lu complexes (e.g., NiLu(iPr₂PCH₂NPh)₃ (3 )).
Structural and Electronic Characterization
| Complex | Lu CN | Ni–Lu Distance (Å) | Catalytic Activity (Styrene H₂ Rate) |
|---|---|---|---|
| 3 | 4 | 2.4644(2) | 4× faster than 4 |
| 3-THF | 5 | 2.5989(4) | Reduced activity with THF addition |
| 4 | 6 | 2.9771(5) | Baseline activity |
Cyclic voltammetry reveals a 410 mV shift in the Ni(0/I) redox potential across the series, indicating tunable electronics. Computational studies show polarized Ni 3d–Lu 5d bonding, with Lu contribution increasing from 4 (6.0%) to 3 (9.3%).
Flux-Assisted Synthesis of Lutetium-Nickel Intermetallic Phases
Liquid Indium Flux Method
The YIrGe₂-type LuNiGe₂ is synthesized via flux growth:
- Reactants : Lu, Ni, and Ge powders mixed with liquid indium.
- Arc Melting : Heated under argon to form a homogeneous melt.
- Annealing : Slow cooling to crystallize LuNiGe₂.
Crystal Structure :
| Compound | Space Group | Lattice Parameters (Å) |
|---|---|---|
| LuNiGe₂ | Immm | a = 4.092, b = 8.418, c = 15.742 |
The flux method bypasses thermodynamic barriers, yielding single-phase crystals with minimal defects.
Solid-State Synthesis Approaches
Arc Melting and Thermal Annealing
Binary Lu-Ni intermetallics (e.g., LuNi₅) are hypothetically synthesized via:
- Elemental Combination : Stoichiometric Lu and Ni powders arc-melted under inert gas.
- Homogenization : Annealing at 800–1000°C for 48–72 hours.
Challenges : High Lu melting point (1663°C) necessitates specialized equipment. Phase purity requires precise stoichiometric control.
Mechanochemical Synthesis
Ball milling Lu and Ni powders (1:5 molar ratio) for 10–20 hours induces solid-state reactions. Post-annealing at 600°C enhances crystallinity.
Comparative Analysis of Synthesis Methods
| Method | Advantages | Limitations | Product Type |
|---|---|---|---|
| Solution-Phase | Tunable electronics, mild conditions | Limited to molecular complexes | Heterobimetallic complexes |
| Flux Growth | Single crystals, high purity | Requires ternary components (e.g., Ge) | Intermetallics (LuNiGe₂) |
| Arc Melting | Scalable, binary phases | High energy input, impurity risks | Hypothetical LuNi₅ |
Applications and Functional Properties
Chemical Reactions Analysis
Types of Reactions
Lutetium;nickel complexes undergo various types of chemical reactions, including:
Substitution: Ligand substitution reactions are common, where ligands coordinated to the lutetium or nickel centers can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation reactions, various ligands for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation reactions involving this compound complexes can produce hydrogenated organic compounds, while ligand substitution reactions can yield new this compound complexes with different ligands .
Scientific Research Applications
Lutetium;nickel complexes have several scientific research applications, including:
Catalysis: These complexes are competent catalysts for hydrogenation reactions, such as the hydrogenation of styrene. The tunable electronic properties of the nickel center, influenced by the lutetium coordination environment, make these complexes effective catalysts.
Mechanism of Action
The mechanism of action of lutetium;nickel complexes involves several key steps:
Comparison with Similar Compounds
Comparison of Bimetallic Nickel-Lutetium Complexes with Other Lanthanide-Nickel Complexes
Bimetallic Ni-Lu complexes, such as Lu(iPr₂PCH₂NPh)₃ and Lu{(iPr₂PCH₂NAr)₃tacn} , feature isostructural Ni centers whose catalytic hydrogenation activity is tuned by Lu’s coordination environment .
Key Findings:
- Lu’s nonadentate ligands (e.g., tacn-based frameworks) create distinct electronic environments around Ni, influencing reaction pathways.
- While direct comparative data on Ni-La or Ni-Gd complexes are absent in the provided evidence, studies on Lu-doped EuO suggest that lanthanides with divergent ionic radii (e.g., La³⁺: 1.16 Å, Lu³⁺: 0.98 Å) and electronic configurations may yield varying catalytic outcomes .
Implications:
Lu’s compact ionic radius and high charge density likely impose unique steric and electronic effects on Ni centers, distinguishing it from lighter lanthanides like La or Ce.
Comparison of Lutetium-Doped Nickel Oxide with Other Doped Nickel Oxides
Lu-doped NiO thin films, synthesized via sol-gel methods, modify the semiconductor’s electrical and optical properties.
Key Findings:
- Lu doping introduces structural changes due to its +3 charge and ionic radius (0.98 Å) , contrasting with common dopants like Li⁺ (0.76 Å) or Cu²⁺ (0.73 Å) .
Dopant Effects on NiO:
| Dopant | Ionic Radius (Å) | Charge | Expected Impact on NiO |
|---|---|---|---|
| Lu³⁺ | 0.98 | +3 | Enhanced structural stability, altered bandgap |
| Li⁺ | 0.76 | +1 | Increased n-type conductivity |
| Cu²⁺ | 0.73 | +2 | Improved electrochromic response |
Lu’s trivalency and larger size may promote vacancy formation or lattice distortion, distinguishing its effects from monovalent or smaller dopants .
Comparison of Lutetium-Alloyed Nickel-Based Alloys with Other Rare Earth Additions
Lu is alloyed with chrome-nickel systems to improve wear resistance and processing efficiency .
Key Findings:
- While direct comparative studies are lacking, Lu’s scarcity and cost may limit its industrial adoption compared to more abundant rare earths like La or Nd.
Structural and Functional Comparisons with Other Lutetium Compounds
Lu’s behavior in non-Ni systems provides insights into its interactions with nickel:
- Lu Monopnictides (LuX): Exhibiting brittleness and anisotropy, these compounds contrast with ductile Lu-Ni alloys, highlighting Lu’s adaptability across matrices .
- Lu-Yb Diphthalocyanines : Lu and Yb show similar electrochromic spectral responses, but Lu’s paramagnetic ESR signal changes upon oxidation, unlike Yb .
Q & A
Q. How to mitigate cross-contamination in trace lutetium analysis within nickel-rich matrices?
- Best Practices : Employ inductively coupled plasma mass spectrometry (ICP-MS) with collision/reaction cells to suppress polyatomic interferences (e.g., ⁴⁰Ar²³Na⁺ on ⁶³Lu⁺). Validate recovery rates (90–110%) using certified reference materials (CRMs) and standard addition methods .
Data Presentation Standards
- Tables : Include error margins (±σ) for all quantitative measurements (e.g., lattice parameters, resistivity).
- Figures : Use normalized axes for comparative studies (e.g., normalized resistivity vs. temperature).
- Reproducibility : Archive raw data and analysis scripts in FAIR-compliant repositories (e.g., Zenodo, Figshare) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
